![molecular formula C11H10F3NO2 B15319998 6-[1-(Trifluoromethyl)cyclobutyl]pyridine-2-carboxylicacid](/img/structure/B15319998.png)
6-[1-(Trifluoromethyl)cyclobutyl]pyridine-2-carboxylicacid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-[1-(Trifluoromethyl)cyclobutyl]pyridine-2-carboxylic acid is a fluorinated pyridine derivative. This compound is notable for its trifluoromethyl group, which imparts unique chemical and physical properties. Fluorinated compounds are often of interest in various fields such as pharmaceuticals, agrochemicals, and materials science due to their enhanced stability, lipophilicity, and bioavailability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[1-(Trifluoromethyl)cyclobutyl]pyridine-2-carboxylic acid can be achieved through several methods. One common approach involves the cyclocondensation of (E)-4-ethoxy-1,1,1-trifluorobut-3-en-2-one followed by direct fluorination of 2-picoline through a chlorine/fluorine exchange reaction . Another method includes the reaction of 2-bromo-6-trifluoromethylpyridine with copper cyanide and potassium iodide in dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings to produce this compound efficiently.
Chemical Reactions Analysis
Types of Reactions
6-[1-(Trifluoromethyl)cyclobutyl]pyridine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced pyridine derivatives.
Substitution: Nucleophilic substitution reactions are common, where the trifluoromethyl group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Sodium methoxide or other strong bases in polar aprotic solvents.
Major Products
The major products formed from these reactions include pyridine N-oxides, reduced pyridine derivatives, and various substituted pyridine compounds depending on the specific reaction conditions and reagents used.
Scientific Research Applications
6-[1-(Trifluoromethyl)cyclobutyl]pyridine-2-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex fluorinated organic compounds.
Biology: Investigated for its potential as a bioactive molecule in various biological assays.
Medicine: Explored for its potential use in drug development due to its unique pharmacokinetic properties.
Industry: Utilized in the development of advanced materials with specific properties such as increased thermal stability and resistance to degradation
Mechanism of Action
The mechanism of action of 6-[1-(Trifluoromethyl)cyclobutyl]pyridine-2-carboxylic acid involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to interact with hydrophobic pockets in proteins, potentially affecting enzyme activity or receptor binding. The exact pathways and molecular targets can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
- 2-(Trifluoromethyl)pyridine-4-carboxylic acid
- 3-Methylpyridine-2-carboxylic acid
- 5-(Trifluoromethyl)pyridine-2-carboxylic acid
Uniqueness
6-[1-(Trifluoromethyl)cyclobutyl]pyridine-2-carboxylic acid is unique due to the presence of both a trifluoromethyl group and a cyclobutyl ring, which confer distinct steric and electronic properties. These features can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets compared to other similar compounds .
Properties
Molecular Formula |
C11H10F3NO2 |
|---|---|
Molecular Weight |
245.20 g/mol |
IUPAC Name |
6-[1-(trifluoromethyl)cyclobutyl]pyridine-2-carboxylic acid |
InChI |
InChI=1S/C11H10F3NO2/c12-11(13,14)10(5-2-6-10)8-4-1-3-7(15-8)9(16)17/h1,3-4H,2,5-6H2,(H,16,17) |
InChI Key |
MDNHCEIUGFJUNA-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)(C2=CC=CC(=N2)C(=O)O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


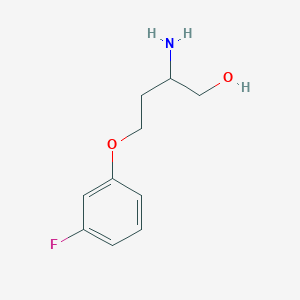
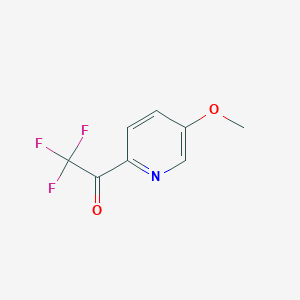
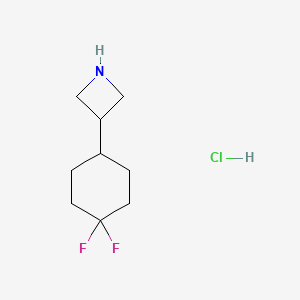
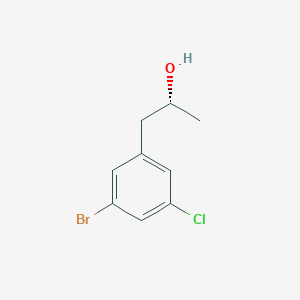
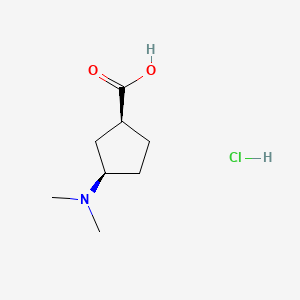
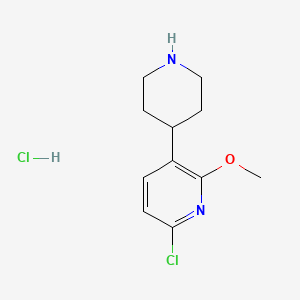


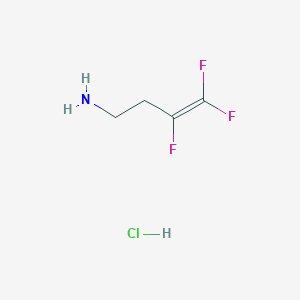
![2-[3-(Propan-2-yloxy)azetidin-1-yl]ethan-1-ol](/img/structure/B15319988.png)

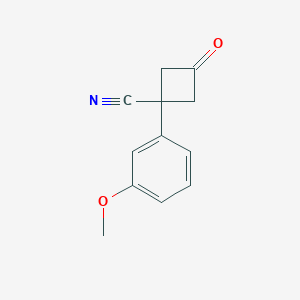
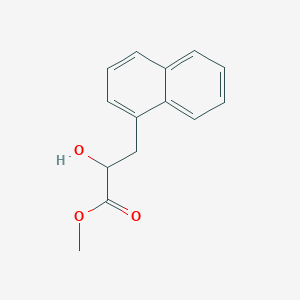
![6,8-Dioxa-2-azaspiro[3.5]nonane](/img/structure/B15320005.png)
